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molecular formula C13H16O3 B8434558 5,8-Dihydro-6,7-dimethyl-2-methoxynaphthalene-1,4-diol

5,8-Dihydro-6,7-dimethyl-2-methoxynaphthalene-1,4-diol

Cat. No. B8434558
M. Wt: 220.26 g/mol
InChI Key: RYNCZCOVALXFPN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US05476933

Procedure details

A solution of 6,7-dimethyl-2-methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione (4.0 g, 18.2 mmol) in MeOH (600 mL) was purged with a stream of N2 for 10 min with stirring at rt. With continued N2 purging, solid K2CO3 (2.51 g, 18.2 mmol, Baker) was added to the stirred solution. The solution immediately turned yellow. The reaction was allowed to stir for 30 min at rt under N2, after which it was brown. To this there was added a dilute HCl solution (10% concd HCl, 90% H2O, 200 mL) in one portion. The MeOH was removed in vacuo to give a colorless suspension. The suspension was cooled in an ice bath for 20 min. The suspended material was collected by filtration, washed with a dilute acid solution (as above, 3×20 mL) and dried in vacuo to yield a fluffy colorless solid (3.90 g, 98%, pure by 1H NMR analysis (unstable on TLC)); mp 200-°201° C.; 1H NMR (CDCl3) δ1.79 (s, 6H), 3.12 (m, 2H), 3.25 (m, 2H), 3.83 (s, 3H), 4.25 (s, 1H), 5.25 (s, 1H), 6.35 (s, 1H).
Name
6,7-dimethyl-2-methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Quantity
4 g
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
600 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
2.51 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][C:2]1[CH2:3][CH:4]2[CH:9]([CH2:10][C:11]=1[CH3:12])[C:8](=[O:13])[C:7]([O:14][CH3:15])=[CH:6][C:5]2=[O:16].N#N.C([O-])([O-])=O.[K+].[K+].Cl>CO>[CH3:1][C:2]1[CH2:3][C:4]2[C:5]([OH:16])=[CH:6][C:7]([O:14][CH3:15])=[C:8]([OH:13])[C:9]=2[CH2:10][C:11]=1[CH3:12] |f:2.3.4|

Inputs

Step One
Name
6,7-dimethyl-2-methoxy-4a,5,8,8a-tetrahydronaphthalene-1,4-dione
Quantity
4 g
Type
reactant
Smiles
CC=1CC2C(C=C(C(C2CC1C)=O)OC)=O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
600 mL
Type
solvent
Smiles
CO
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N#N
Name
Quantity
2.51 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Step Three
Name
Quantity
200 mL
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
with stirring at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
to stir for 30 min at rt under N2
Duration
30 min
CUSTOM
Type
CUSTOM
Details
The MeOH was removed in vacuo
CUSTOM
Type
CUSTOM
Details
to give a colorless suspension
TEMPERATURE
Type
TEMPERATURE
Details
The suspension was cooled in an ice bath for 20 min
Duration
20 min
FILTRATION
Type
FILTRATION
Details
The suspended material was collected by filtration
WASH
Type
WASH
Details
washed with a dilute acid solution (as above, 3×20 mL)
CUSTOM
Type
CUSTOM
Details
dried in vacuo
CUSTOM
Type
CUSTOM
Details
to yield a fluffy colorless solid (3.90 g, 98%, pure by 1H NMR analysis (unstable on TLC))
CUSTOM
Type
CUSTOM
Details
mp 200-°201° C.

Outcomes

Product
Name
Type
Smiles
CC=1CC=2C(=CC(=C(C2CC1C)O)OC)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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